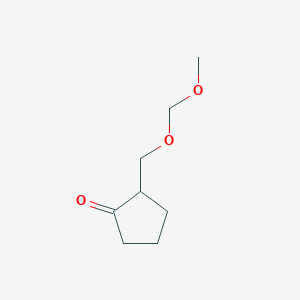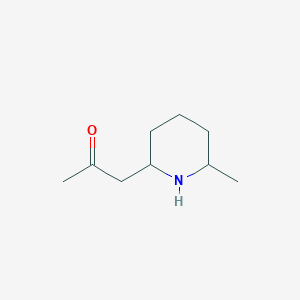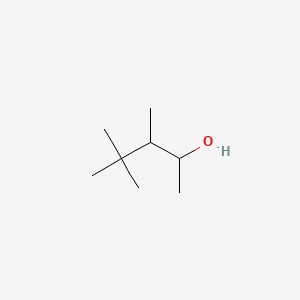
5-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 4-chlorophenyl group with a halogenated pyrrole.
Formylation: The aldehyde group can be introduced using a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(4-Chlorophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved can vary widely depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(4-Chlorophenyl)-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(4-Chlorophenyl)-1H-pyrrole-2-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
5-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H8ClNO |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H |
Clave InChI |
SDKUROZYKIFKQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)






![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
